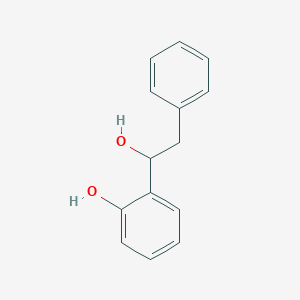

2-(1-Hydroxy-2-phenylethyl)phenol

Description

Contextualization within Phenolic and Secondary Alcohol Chemistry

The chemical character of 2-(1-Hydroxy-2-phenylethyl)phenol is defined by the interplay of its two primary functional groups: the phenolic hydroxyl group and the secondary alcohol.

The phenolic moiety imparts acidic properties to the molecule, a consequence of the resonance stabilization of the corresponding phenoxide ion. This acidity is a key differentiator from simple alcohols. The aromatic ring of the phenol (B47542) is also activated towards electrophilic substitution reactions, with the hydroxyl group directing incoming electrophiles primarily to the ortho and para positions.

The secondary alcohol function introduces a center of chirality and potential for a range of reactions. Secondary alcohols can be oxidized to ketones and can undergo nucleophilic substitution and dehydration reactions. The reactivity of this hydroxyl group can be influenced by the steric and electronic effects of the adjacent phenyl and hydroxyphenyl groups.

The dual presence of these functionalities suggests a rich and complex reactivity profile for this compound, where the reactivity of one group can be modulated by the presence of the other.

Significance of the 1-Hydroxy-2-phenylethyl Moiety in Organic Synthesis and Related Structures

The 1-hydroxy-2-phenylethyl structural motif is a key feature in a variety of organic molecules and has demonstrated importance in several areas of chemical research. For instance, phenylethanoid glycosides, which contain a related core structure, are a class of natural products with a wide range of reported pharmacological activities. nih.gov The N-phenethyl moiety, a close structural relative, has been explored in the development of opioid receptor modulators, where substituents on the phenyl ring can significantly influence biological activity. nih.gov

In the context of organic synthesis, the 1-hydroxy-2-phenylethyl group can serve as a precursor to various other functionalities. The hydroxyl group can be a handle for further synthetic transformations, and the stereocenter at the carbinol carbon offers opportunities for asymmetric synthesis. The synthesis of related diarylmethanols and ortho-hydroxybenzyl alcohols has been a subject of research, employing methods such as the Wittig rearrangement and reactions involving organometallic reagents. kyoto-u.ac.jpnih.gov

Academic Research Landscape and Unexplored Avenues for the Compound

A comprehensive survey of the academic literature reveals a notable scarcity of studies focused specifically on this compound. While research exists on the synthesis and properties of related compounds like other substituted phenols and diarylmethanols, this particular molecule appears to be a largely unexplored area of chemical research.

This lack of specific research presents numerous opportunities for investigation. Key unexplored avenues include:

Novel Synthetic Methodologies: The development of efficient and stereoselective synthetic routes to this compound would be a valuable contribution to synthetic organic chemistry.

Detailed Spectroscopic and Structural Analysis: A thorough characterization of the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would provide fundamental data that is currently lacking.

Exploration of Biological Activity: Given the biological relevance of related phenolic and phenylethanoid structures, a systematic investigation into the potential biological and pharmacological activities of this compound is warranted. This could include screening for antioxidant, antimicrobial, or enzyme inhibitory activities.

Coordination Chemistry: The phenolic hydroxyl and the secondary alcohol groups could potentially act as ligands for metal ions, suggesting that the coordination chemistry of this compound could be an interesting field of study.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 40473-60-7 | aablocks.comguidechem.combldpharm.comlookchem.comsigmaaldrich.com |

| Molecular Formula | C₁₄H₁₄O₂ | aablocks.comguidechem.comlookchem.com |

| Molecular Weight | 214.26 g/mol | guidechem.comlookchem.com |

| Predicted XLogP3 | 3.2 | aablocks.com |

| Hydrogen Bond Donor Count | 2 | aablocks.comguidechem.com |

| Hydrogen Bond Acceptor Count | 2 | aablocks.comguidechem.com |

| Rotatable Bond Count | 3 | aablocks.comguidechem.com |

Predicted Spectroscopic Data

| Type | Prediction |

| ¹H NMR | Predicted spectra are available from some chemical suppliers. |

| ¹³C NMR | Predicted spectra are available from some chemical suppliers. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-hydroxy-2-phenylethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9,14-16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOCSCWMMZVDHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541941 | |

| Record name | 2-(1-Hydroxy-2-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40473-60-7 | |

| Record name | 2-(1-Hydroxy-2-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1 Hydroxy 2 Phenylethyl Phenol and Analogous Structures

Strategies for Carbon-Carbon Bond Formation

The creation of the carbon-carbon bond linking the phenol (B47542) and the phenylethyl group is a important step in the synthesis of the target molecule. Electrophilic aromatic substitution and modern coupling reactions are the principal strategies employed.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental method for the synthesis of substituted phenols. youtube.comuci.edu In the context of 2-(1-hydroxy-2-phenylethyl)phenol, this strategy involves the reaction of a phenol with a suitable electrophile derived from a phenyl-substituted ethanol (B145695) or a related precursor. The hydroxyl group of the phenol is a strong activating group and directs the incoming electrophile primarily to the ortho and para positions. uci.edu

The general mechanism involves the generation of a carbocation intermediate from the phenylethanol derivative, which then attacks the electron-rich phenol ring. uci.edu The choice of catalyst and reaction conditions is critical to control the regioselectivity and minimize side reactions. Lewis acids are often employed to facilitate the formation of the electrophile.

A notable example is the ortho-hydroxyalkylation of phenols mediated by chiral alkoxyaluminum chlorides, which can achieve enantioselective substitution. acs.org This method highlights the potential to combine carbon-carbon bond formation with stereochemical control.

Coupling Reactions involving Phenol Derivatives and Phenyl-Substituted Alkanes

Modern cross-coupling reactions offer powerful alternatives to traditional electrophilic substitution. These methods often provide greater control over regioselectivity and functional group tolerance. For the synthesis of this compound analogs, this could involve the coupling of a protected phenol derivative (e.g., an aryl halide or triflate) with an organometallic reagent derived from a phenyl-substituted alkane.

Transition metal catalysts, particularly those based on palladium and copper, are instrumental in these transformations. d-nb.info For instance, copper-catalyzed C-H hydroxylation of phenols has been reported, which could be adapted for the synthesis of the target molecule. d-nb.info Similarly, palladium-catalyzed reactions are widely used for creating carbon-carbon bonds in the synthesis of complex aromatic compounds. d-nb.info

Stereoselective Synthesis and Chiral Induction Approaches

The presence of a chiral center at the hydroxyl-bearing carbon in this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure or enriched products.

Asymmetric Catalysis in the Formation of the Chiral Hydroxyl Center

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. In the synthesis of this compound, this can be achieved by the asymmetric reduction of a corresponding ketone precursor, 2-(2-phenylacetyl)phenol. Chiral catalysts, often derived from transition metals complexed with chiral ligands, can deliver a hydride to one face of the prochiral ketone, leading to the preferential formation of one enantiomer of the desired alcohol.

Furthermore, chemoenzymatic cascade processes have been developed for the asymmetric synthesis of related β-hydroxyphosphonates, demonstrating the potential of combining chemical and biological catalysis to achieve high yields and enantiomeric excess. nih.gov

Diastereoselective Synthesis of Phenylethylphenols

When a substrate already contains a chiral center, new stereocenters can be introduced with a degree of stereochemical control, a process known as diastereoselective synthesis. For instance, the hydroxy- or azido-selenenylation of trans-allylic alcohols has been shown to produce 2-phenylselenenyl-1,3-anti-diols and 2-phenylselenenyl-1,3-anti-azidoalcohols with good diastereomeric ratios. nih.gov Such strategies could be adapted for the synthesis of diastereomerically enriched phenylethylphenol derivatives. One-pot alkylation and ene-imine cyclization followed by reduction is another efficient method for the diastereoselective synthesis of complex structures. nih.gov

Enantioselective Methodologies for Chiral Hydroxy-Substituted Phenols

The direct enantioselective functionalization of phenols represents a highly efficient approach to chiral hydroxy-substituted compounds. Asymmetric electrophilic substitution on phenols, for example, allows for the direct introduction of a hydroxyalkyl group at the ortho position with high enantioselectivity. acs.org This method, mediated by chiral alkoxyaluminum chlorides, provides a direct route to enantiomerically enriched 2-(1-hydroxyalkyl)phenols.

The separation of enantiomers using chiral chromatography is another viable strategy. Polysaccharide-based chiral stationary phases have demonstrated excellent chiral recognition abilities for various racemic compounds, enabling the isolation of pure enantiomers. nih.gov

Functional Group Transformations and Strategic Protecting Group Chemistry

The synthesis of this compound and its analogs is a testament to the power of functional group transformations in organic chemistry. These reactions are fundamental to altering the chemical properties of molecules, enabling the construction of complex structures from simpler precursors. Key transformations often involve the interconversion of functional groups such as alcohols, carbonyls, and amines. solubilityofthings.comresearchgate.net

A plausible and common synthetic route to this compound involves the reduction of a carbonyl precursor, specifically 2-hydroxydeoxybenzoin (also known as α-hydroxy-α-phenylacetophenone). The transformation of the ketone group in this precursor to the secondary alcohol in the final product is a critical step. This reduction can be achieved using various reducing agents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are often employed to selectively reduce ketones and aldehydes to alcohols. solubilityofthings.com For more complex molecules, especially in enantioselective syntheses aiming for a specific stereoisomer, specialized catalysts and reagents are utilized. For instance, the enantioselective reduction of 2-hydroxy-1-phenylethanone to (R)-phenyl-1,2-ethanediol has been successfully achieved using microorganisms like Saccharomyces cerevisiae, highlighting a biocatalytic approach to this key functional group transformation. nih.gov

In the context of multi-step syntheses involving phenolic compounds, the hydroxyl group (-OH) attached to the aromatic ring is often reactive under various conditions. To prevent unwanted side reactions, this phenolic group must be temporarily masked with a protecting group. wikipedia.org This strategy, known as protecting group chemistry, is crucial for achieving chemoselectivity. An ideal protecting group should be easy to introduce, stable under the desired reaction conditions for other parts of the molecule, and easy to remove cleanly without affecting the rest of the structure. wikipedia.orgstackexchange.com

Table 1: Common Protecting Groups for Phenols

| Protecting Group | Installation Reagent(s) | Cleavage Condition(s) | Key Features |

|---|---|---|---|

| Methyl (Me) | Dimethyl sulfate, Methyl iodide | Strong acids (e.g., HBr, HI), Boron tribromide (BBr₃) | Robust protection, but requires harsh deprotection conditions. stackexchange.com |

| Benzyl (Bn) | Benzyl bromide (BnBr), Benzyl chloride (BnCl) | Hydrogenolysis (H₂, Pd/C) | Easily removed under mild, neutral conditions. wikipedia.org |

| Acetyl (Ac) | Acetic anhydride, Acetyl chloride | Base (e.g., NaOH, K₂CO₃), Acid | Useful for temporary protection; easily cleaved. acs.org |

| tert-Butyldiphenylsilyl (TBDPS) | tert-Butyldiphenylsilyl chloride (TBDPSCl) | Fluoride (B91410) sources (e.g., TBAF), Strong acid | Stable to a wide range of conditions except for fluoride ions and strong acid. nih.gov |

| Tetrafluoropyridyl (TFP) | Pentafluoropyridine | Mixture of KF, 18-Crown-6, and methyl thioglycolate | Installed in one step, stable to acid and base, and cleaved under mild conditions. rsc.org |

The strategic application of these protecting groups allows chemists to perform functional group transformations on other parts of the molecule without interference from the phenolic hydroxyl. For example, after protecting the phenol in a precursor molecule, a Grignard reaction or an organolithium addition could be performed on a different functional group, followed by the deprotection of the phenol to yield the desired product.

Green Chemistry Principles in Chemical Synthesis of Phenolic Compounds

The synthesis of phenolic compounds, including this compound, is increasingly being viewed through the lens of green chemistry. This approach seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov The 12 principles of green chemistry provide a framework for chemists to create more sustainable and environmentally benign synthetic methods. researchgate.netwjpmr.com

Applying these principles to the synthesis of phenolic compounds involves several key strategies:

Waste Prevention and Atom Economy : Traditional syntheses can generate significant amounts of waste. Green syntheses aim to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.org For example, catalytic hydrogenation, which uses molecular hydrogen to reduce a functional group, has a 100% atom economy in principle, as all atoms of the reactants are incorporated into the product. acs.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can carry out a single reaction many times. greenchemistry-toolkit.org The development of palladium-catalyzed methods for the hydroxylation of aryl halides provides a direct route to phenols, often under milder conditions than classical methods. organic-chemistry.org Similarly, ruthenium and copper-based catalysts have been employed for the alkylation of phenols. rsc.org

Designing Safer Chemicals and Solvents : This principle focuses on minimizing toxicity while maintaining efficacy. This includes the use of less hazardous solvents or, ideally, solvent-free conditions. Water is an increasingly popular solvent for organic reactions, as seen in some copper-catalyzed hydroxylations of arylboronic acids. organic-chemistry.org

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, adds steps to a synthesis, requires additional reagents, and generates waste. acs.orgnih.gov While often necessary, green chemistry encourages the development of methods that can avoid protection/deprotection steps. For instance, developing highly chemoselective reagents that can react with one functional group in the presence of another can eliminate the need for protecting groups. C-H functionalization is one such strategy that aims to directly modify the carbon-hydrogen bonds of unfunctionalized phenols, preserving the phenolic group. rsc.org

Use of Renewable Feedstocks : A key goal of green chemistry is to shift from depleting feedstocks like petroleum to renewable ones, such as biomass. nih.govgreenchemistry-toolkit.org Phenolic compounds are abundant in biomass, particularly in lignin (B12514952), and research is ongoing to develop efficient methods to extract and convert these natural building blocks into valuable chemicals. greenchemistry-toolkit.org

Table 2: Application of Green Chemistry Principles in Phenolic Compound Synthesis

| Green Chemistry Principle | Application in Phenol Synthesis | Example |

|---|---|---|

| Catalysis | Use of transition metals to facilitate reactions like hydroxylation and alkylation, reducing the need for stoichiometric reagents. | Palladium-catalyzed hydroxylation of aryl chlorides to phenols. organic-chemistry.org |

| Atom Economy | Designing reactions where the maximum number of reactant atoms are incorporated into the product. | Catalytic hydrogenation for reductions. acs.org |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with safer alternatives like water or minimizing solvent use. | Copper-catalyzed hydroxylation of arylboronic acids in water. organic-chemistry.org |

| Reduce Derivatives | Avoiding protection/deprotection steps by using chemoselective reagents or direct functionalization methods. | Direct C-H functionalization of phenols to avoid protecting the hydroxyl group. rsc.org |

| Use of Renewable Feedstocks | Utilizing biomass (e.g., lignin) as a starting material for phenolic compounds instead of petroleum-based sources. | Depolymerization of biomass waste to produce phenols. greenchemistry-toolkit.org |

By integrating these principles, the chemical industry can develop more efficient, economical, and environmentally responsible methods for synthesizing this compound and a wide array of other important phenolic compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 2-(1-Hydroxy-2-phenylethyl)phenol is predicted to exhibit distinct signals corresponding to the various types of protons present in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.

Aromatic Protons: The protons on the two phenyl rings are expected to resonate in the downfield region, typically between 6.5 and 7.5 ppm. The substitution pattern on both rings will lead to complex splitting patterns due to spin-spin coupling between adjacent protons. The four protons on the monosubstituted phenyl ring will likely appear as a multiplet, while the four protons on the ortho-substituted phenol (B47542) ring will also produce a complex multiplet.

Methine Proton (-CH-OH): The proton attached to the carbon bearing the hydroxyl group is expected to appear as a doublet of doublets (dd) or a triplet, depending on the coupling with the adjacent methylene protons. Its chemical shift would likely be in the range of 4.5 to 5.5 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom.

Methylene Protons (-CH₂-): A key feature of the ¹H NMR spectrum is the signal for the methylene protons. Due to the presence of a chiral center at the adjacent carbon (the carbon bearing the hydroxyl group), these two protons are diastereotopic. masterorganicchemistry.comstackexchange.commasterorganicchemistry.com This means they are chemically non-equivalent and will have different chemical shifts. masterorganicchemistry.com Consequently, they are expected to appear as two separate signals, each likely a doublet of doublets (dd), resulting from geminal coupling to each other and vicinal coupling to the methine proton. This complex splitting pattern is often referred to as an ABX system.

Hydroxyl Protons (-OH): The protons of the phenolic and alcoholic hydroxyl groups are expected to appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature, typically ranging from 4 to 8 ppm for the phenolic proton and 2 to 5 ppm for the alcoholic proton. libretexts.orgpressbooks.pub The broadness of the signal is due to chemical exchange with solvent molecules or other hydroxyl groups. nih.gov To confirm the identity of these peaks, a "D₂O shake" experiment can be performed, where the addition of deuterium oxide leads to the disappearance of the -OH signals from the spectrum. libretexts.org

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Aromatic (Phenol Ring) | 6.7 - 7.2 | Multiplet (m) | Complex splitting due to ortho substitution. |

| Aromatic (Phenyl Ring) | 7.2 - 7.5 | Multiplet (m) | Typical region for monosubstituted benzene. |

| Methine (-CH-OH) | 4.8 - 5.2 | Doublet of Doublets (dd) or Triplet (t) | Coupled to the two diastereotopic methylene protons. |

| Methylene (-CH₂-) | 2.8 - 3.2 | Two separate Doublets of Doublets (dd) | Diastereotopic protons, appearing as an ABX system with the methine proton. |

| Phenolic Hydroxyl (-OH) | 4.0 - 8.0 | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. Disappears with D₂O exchange. |

| Alcoholic Hydroxyl (-OH) | 2.0 - 5.0 | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. Disappears with D₂O exchange. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment.

Aromatic Carbons: The twelve aromatic carbons will resonate in the downfield region of the spectrum, typically between 110 and 160 ppm. The carbon atom attached to the phenolic hydroxyl group (C-O) is expected to be the most downfield of the phenolic ring carbons, around 150-160 ppm, due to the deshielding effect of the oxygen atom. libretexts.orgdocbrown.info The other substituted and unsubstituted aromatic carbons will have chemical shifts determined by the electronic effects of their substituents.

Methine Carbon (-CH-OH): The carbon atom bonded to the alcoholic hydroxyl group is expected to have a chemical shift in the range of 70-80 ppm.

Methylene Carbon (-CH₂-): The methylene carbon atom is expected to appear further upfield, likely in the range of 40-50 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-OH, Phenol) | 150 - 160 |

| Aromatic (Substituted) | 125 - 140 |

| Aromatic (Unsubstituted) | 115 - 130 |

| Methine (-CH-OH) | 70 - 80 |

| Methylene (-CH₂-) | 40 - 50 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other (typically through two or three bonds). For instance, cross-peaks would be expected between the methine proton and the two diastereotopic methylene protons, as well as between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.orgcolumbia.edu An HSQC spectrum would show a cross-peak for each C-H bond, for example, connecting the methine proton signal to the methine carbon signal, and the methylene proton signals to the methylene carbon signal.

Quantitative NMR for Reaction Yield and Purity Assessment in Research Contexts

Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a substance. By integrating the signals in a ¹H NMR spectrum and comparing them to the integral of a known internal standard, the amount of the analyte can be accurately calculated. In a research setting, qNMR could be employed to determine the yield of a reaction that produces this compound or to assess its purity without the need for a specific analytical standard of the compound itself. For accurate quantification, it is crucial to use a reference signal from a stable, non-volatile compound with a known concentration and to ensure complete relaxation of all relevant nuclei between pulses.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl (-OH) groups. libretexts.orglibretexts.org The broadness is a result of intermolecular hydrogen bonding. This band would represent both the phenolic and alcoholic hydroxyl groups.

C-H Stretching (Aromatic): Absorptions for the C-H stretching of the aromatic rings are expected to appear just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.

C-H Stretching (Aliphatic): The C-H stretching vibrations of the ethyl bridge will be observed just below 3000 cm⁻¹, in the range of 2850-3000 cm⁻¹.

C=C Stretching (Aromatic): The stretching of the carbon-carbon double bonds in the aromatic rings will give rise to several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-O Stretching: The stretching vibrations for the C-O bonds of the phenolic and alcoholic groups are expected to appear in the fingerprint region, between 1000 and 1300 cm⁻¹.

Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen Bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium, Sharp |

| C-O Stretch | 1000 - 1300 | Strong |

Raman Spectroscopy for Molecular Vibrations and Structural Insights

The key vibrational modes expected for this compound include the stretching vibrations of the two hydroxyl (O-H) groups—one phenolic and one alcoholic—which would appear in the 3200-3600 cm⁻¹ region. The aromatic rings give rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and prominent C=C stretching modes in the 1400-1650 cm⁻¹ range. Vibrations corresponding to C-O stretching and in-plane bending of the hydroxyl groups are anticipated in the 1150-1350 cm⁻¹ region. niscpr.res.inresearchgate.net The aliphatic C-C and C-H bonds of the ethyl bridge contribute to signals in the fingerprint region below 1500 cm⁻¹.

Table 1: Postulated Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Assignment | Functional Group |

|---|---|---|

| ~3450 | O-H Stretching (Alcohol) | Alcoholic Hydroxyl |

| ~3350 | O-H Stretching (Phenol) | Phenolic Hydroxyl |

| ~3060 | Aromatic C-H Stretching | Phenyl & Phenol Rings |

| ~2930 | Aliphatic C-H Stretching | Ethyl Bridge |

| ~1610 | Aromatic C=C Ring Stretching | Phenyl & Phenol Rings |

| ~1485 | Aromatic C=C Ring Stretching | Phenyl & Phenol Rings |

| ~1260 | C-O Stretching / O-H Bending | Phenol / Alcohol |

Computational Vibrational Analysis and Experimental Spectrum Correlation

To complement experimental findings, computational vibrational analysis using methods like Density Functional Theory (DFT) is employed. arxiv.org Theoretical calculations, often performed at the B3LYP/6-311++G(d,p) level of theory, can predict the vibrational frequencies and Raman intensities for the optimized molecular structure of this compound. wu.ac.thrsc.org

A direct comparison between the theoretical and experimental spectra allows for a more definitive assignment of the observed Raman bands. wu.ac.th Typically, calculated frequencies are scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, thereby improving the correlation with experimental data. This correlative approach provides a robust validation of the structural interpretation derived from the Raman spectrum.

Table 2: Correlation of Hypothetical Experimental Raman Shifts with Scaled Theoretical Frequencies

| Experimental Shift (cm⁻¹) | Scaled Theoretical Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ~3450 | 3455 | Alcoholic O-H Stretch |

| ~3060 | 3063 | Aromatic C-H Stretch |

| ~1610 | 1612 | Aromatic C=C Stretch |

| ~1260 | 1265 | C-O Stretch / O-H Bend |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise mass and, consequently, the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish the compound's molecular formula (C₁₄H₁₄O₂) from other potential formulas with the same nominal mass. This high accuracy is indispensable for confirming the identity of the compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass (Da) | Postulated Measured Mass (Da) | Mass Error (ppm) |

|---|

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry, particularly when coupled with techniques like electron ionization (EI), causes the molecule to fragment in a predictable manner. Analyzing this fragmentation pattern provides valuable structural information that corroborates the proposed molecular structure.

For this compound, several key fragmentation pathways are expected. A common initial fragmentation for alcohols is the loss of a water molecule (M-18). The most significant cleavage would likely be the alpha-cleavage of the C-C bond between the two carbons of the ethyl bridge, due to the stabilization of the resulting carbocation by both the phenyl and hydroxyl-substituted phenyl rings. libretexts.org This can lead to fragments such as the hydroxyphenyl-CH(OH)⁺ ion or the benzyl cation (C₇H₇⁺, m/z 91). Other fragments would arise from cleavages within the phenol ring structure itself. docbrown.infoscienceready.com.au

Table 4: Principal Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 214 | [C₁₄H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 196 | [C₁₄H₁₂O]⁺ | Loss of H₂O |

| 123 | [C₇H₇O₂]⁺ | Cleavage of ethyl bridge |

| 107 | [C₇H₇O]⁺ | Hydroxytropylium ion |

X-ray Crystallography and Solid-State Structural Analysis

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. carleton.edu This technique can determine the precise bond lengths, bond angles, and torsional angles of this compound in its solid state.

The molecule contains a stereocenter at the carbon atom bearing the alcoholic hydroxyl group. If a single crystal of an enantiomerically pure sample is grown in a suitable non-centrosymmetric space group, X-ray crystallography can be used to determine its absolute configuration. The analysis also reveals details of intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which dictate the crystal packing arrangement.

Table 5: Illustrative Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 13.1 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1089 |

Crystal Packing and Intermolecular Interactions in Solid State

Information on the crystal packing and intermolecular interactions of this compound in the solid state is not currently available in published scientific literature. To date, no crystallographic studies, such as single-crystal X-ray diffraction, have been reported for this specific compound. Such studies are essential for determining the precise three-dimensional arrangement of molecules in a crystal lattice.

Without experimental crystallographic data, a definitive description of the crystal system, space group, unit cell dimensions, and specific intermolecular contacts (e.g., hydrogen bonding distances and angles, van der Waals forces) cannot be provided. Furthermore, no computational or theoretical studies predicting the crystal structure and packing of this compound have been identified.

Future research, employing techniques like X-ray crystallography or computational solid-state modeling, would be necessary to elucidate the detailed structural characteristics of this compound in the solid phase.

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. They solve approximations of the Schrödinger equation to determine the electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for molecules the size of 2-(1-Hydroxy-2-phenylethyl)phenol. DFT is used to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. researchgate.net This process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface.

Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These properties are crucial for predicting the molecule's reactivity, stability, and intermolecular interactions. For phenolic compounds, DFT calculations can provide insight into how substituents affect the electronic arrangement and properties of the molecule. researchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated using DFT (Note: This table is illustrative and shows the type of data obtained from a DFT geometry optimization.)

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length | C-O (Phenolic) | ~1.36 Å |

| Bond Length | C-O (Alcohol) | ~1.43 Å |

| Bond Angle | C-O-H (Phenolic) | ~109° |

| Dihedral Angle | HO-C-C-Ph | ~60° (gauche) |

For even greater accuracy, particularly for electronic properties, ab initio methods can be employed. Unlike DFT, which relies on an approximate functional for the exchange-correlation energy, ab initio methods are derived directly from first principles. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation.

These high-accuracy calculations are computationally more demanding but can be used to validate DFT results or to study specific phenomena where electron correlation is critical. For instance, ab initio calculations have been successfully used to determine the binding energies and structures of hydrogen-bonded clusters of phenol (B47542), providing precise details about intermolecular interactions. researchgate.net

This compound has several rotatable single bonds, leading to multiple possible spatial arrangements or conformers. Conformational analysis is the study of the energies of these different conformers and the barriers to rotation between them.

Table 2: Illustrative Relative Energies of Conformers for this compound (Note: This table is hypothetical. Energies are relative to the most stable conformer.)

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | gauche, anti | 0.00 | 75.1 |

| 2 | anti, gauche | 1.25 | 11.2 |

| 3 | gauche, gauche | 1.80 | 5.5 |

| 4 | anti, anti | 2.50 | 2.1 |

Computational methods are highly effective at predicting spectroscopic data, which is invaluable for structure verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for calculating NMR shielding tensors. nih.gov These tensors can be converted into chemical shifts (δ) that can be directly compared with experimental spectra. By calculating the NMR spectra for several possible isomers or conformers, computational chemistry can be a powerful tool in structural elucidation. nrel.govmdpi.comresearchgate.net The accuracy of these predictions can often distinguish between correct and incorrect structural assignments. nih.gov

Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield vibrational frequencies corresponding to the molecule's infrared (IR) and Raman spectra. These calculated frequencies help in the assignment of experimental spectral bands to specific molecular motions, such as O-H stretches or aromatic C-H bends.

Reaction Mechanism Elucidation

Computational chemistry is crucial for understanding how chemical reactions occur by mapping the entire reaction pathway. rsc.org

A reaction mechanism details the sequence of elementary steps through which reactants are converted into products. The key to mapping this pathway is the identification of transition states (TS). A transition state is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other directions. github.io

Computational algorithms can locate the geometry of a transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (barrier), which determines the reaction rate. By connecting reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. acs.orgresearchgate.net This approach has been used to detail the Pd-catalyzed synthesis of molecules structurally related to this compound, confirming the feasibility of proposed pathways and the role of the catalyst in stabilizing intermediates. mdpi.com

Table 3: Hypothetical Energy Profile for a Reaction Step Involving this compound (Note: This table is for illustrative purposes, showing key energetic data for a single reaction step.)

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| Transition State (TS1) | Highest energy point of the step | +22.5 |

| Intermediate | A stable species formed during the reaction | -5.2 |

| Products | Final products of the step | -15.8 |

Energetic Feasibility and Kinetic Parameter Calculations

Theoretical calculations, primarily employing Density Functional Theory (DFT), are instrumental in assessing the energetic feasibility and kinetic parameters of chemical reactions. For reactions involving phenolic compounds similar to this compound, DFT studies have been successfully used to elucidate reaction pathways and energy profiles.

A computational investigation into the formation of a related carbamate, (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, highlighted the power of DFT in confirming that the direct reaction is not spontaneous and requires a catalyst. The study identified two potential reaction pathways, with one showing a significant net energy release, confirming its feasibility. Such computational approaches allow for the determination of key thermodynamic and kinetic parameters, as illustrated in the hypothetical data below for a representative reaction of this compound.

Table 1: Hypothetical Energetic and Kinetic Parameters for a Reaction of this compound

| Parameter | Value | Unit |

| Activation Energy (Ea) | 25.5 | kcal/mol |

| Enthalpy of Reaction (ΔH) | -15.2 | kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -18.9 | kcal/mol |

Note: This data is illustrative and based on typical values for similar reactions.

These calculations provide a quantitative understanding of the reaction's spontaneity and the energy barrier that must be overcome for the reaction to proceed.

Investigation of Catalytic Cycles and Solvent Effects on Reaction Dynamics

The efficiency and outcome of chemical reactions are often profoundly influenced by the presence of a catalyst and the nature of the solvent. Computational studies are crucial in unraveling the intricate details of catalytic cycles and the role of the solvent at a molecular level.

For phenolic compounds, the rates of reactions such as hydrogen atom abstraction are significantly affected by the hydrogen-bond-accepting and anion-solvation abilities of the solvent. The reaction mechanism can shift between hydrogen atom transfer, proton-coupled electron transfer, and sequential proton-loss electron transfer depending on the environment and the reactants. For instance, the hydrogenation of phenol on a supported ruthenium catalyst shows a clear solvent effect, with reaction rates varying significantly in different solvents like ethyl acetate, isopropanol, and water.

Computational models can simulate these solvent effects by explicitly including solvent molecules in the calculations or by using continuum solvation models. These simulations can predict how different solvents will stabilize or destabilize reactants, transition states, and products, thereby altering the reaction kinetics and thermodynamics.

Table 2: Hypothetical Solvent Effects on the Reaction Rate of this compound

| Solvent | Dielectric Constant | Relative Reaction Rate |

| Hexane | 1.88 | 1.0 |

| Dichloromethane | 8.93 | 3.5 |

| Acetonitrile | 37.5 | 8.2 |

| Water | 80.1 | 5.7 |

Note: This data is illustrative and demonstrates the typical influence of solvent polarity on reaction rates.

Molecular Dynamics Simulations for Conformational Sampling and Interactions

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of flexible molecules like this compound and to study their interactions with the surrounding environment. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the molecule's dynamic behavior.

Recent advances in computational hardware and force fields have enabled high-throughput MD simulations to predict the thermophysical properties of polymers and other complex molecules. For phenolic resins, a novel approach to MD simulations has been used to generate structures with differing physical and thermal properties, showing good agreement with experimental data.

In the context of this compound, MD simulations could be employed to:

Identify the most stable low-energy conformations of the molecule.

Analyze the intramolecular hydrogen bonding between the hydroxyl groups.

Simulate the molecule's behavior in different solvents to understand solvation dynamics.

Investigate its interaction with biological macromolecules, such as enzymes or receptors.

These simulations offer insights into the molecule's flexibility, preferred shapes, and how it interacts with its environment, which are crucial for understanding its chemical and biological activity.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, this technique provides a graphical representation of the molecular surface colored according to the nature and proximity of intermolecular contacts.

For various substituted phenols, Hirshfeld surface analysis has been effectively used to demonstrate how different substituents influence crystal packing through distinct intermolecular interactions. The analysis can differentiate and quantify various types of contacts, such as H···H, C···H, and O···H interactions, which are crucial for the stability of the crystal structure. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts.

In a hypothetical Hirshfeld surface analysis of this compound, one would expect to observe significant contributions from:

H···H contacts: Typically representing a large portion of the surface, indicating the importance of van der Waals forces.

O···H contacts: Highlighting the presence of hydrogen bonds, which are strong directional interactions that play a key role in the crystal packing of phenols.

C···H contacts: Indicating C-H···π interactions, which are weaker but collectively significant in organizing the molecules in the crystal.

Table 3: Hypothetical Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Interaction Type | Percentage Contribution |

| H···H | 45.8% |

| O···H / H···O | 28.3% |

| C···H / H···C | 22.5% |

| C···C | 2.1% |

| Other | 1.3% |

Note: This data is illustrative and represents typical contributions for similar phenolic compounds.

This analysis provides a detailed picture of the forces that govern the self-assembly of molecules in the solid state, which is fundamental to understanding the material's physical properties.

Reactivity and Derivatization Studies

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for chemical modification, primarily through reactions involving the acidic proton and the nucleophilic oxygen atom. Common transformations include etherification and esterification.

Etherification (O-Alkylation): The phenoxide anion, readily formed by treating the phenol (B47542) with a base, is a potent nucleophile. pharmaxchange.info This anion can react with alkyl halides in a classic Williamson ether synthesis to form aryl ethers. organic-chemistry.org The choice of solvent can influence the outcome, with polar aprotic solvents generally favoring O-alkylation. pharmaxchange.info Various alkylating agents can be employed, including simple alkyl halides, benzyl halides, and sulfates. researchgate.netgoogle.com

Esterification (O-Acylation): While phenols react very slowly with carboxylic acids, they are readily acylated by more reactive carboxylic acid derivatives like acyl chlorides and acid anhydrides to form phenyl esters. libretexts.orgwordpress.comchemguide.co.uk The reaction with acyl chlorides is often vigorous and may be performed in the presence of a base like pyridine to neutralize the HCl byproduct. nih.gov Acid anhydrides offer a less reactive alternative, typically requiring warming to proceed to completion. libretexts.orgchemguide.co.uk Phase-transfer catalysis can also be an efficient method for the esterification of phenols with acid chlorides. researchgate.net

| Reaction Type | Reagent(s) | Product Type | Conditions |

|---|---|---|---|

| Etherification (O-Alkylation) | Alkyl Halide (e.g., CH3I, BnBr) + Base (e.g., NaH, K2CO3) | Aryl Ether | Polar aprotic solvent (e.g., DMF, Acetone) |

| Esterification (O-Acylation) | Acyl Chloride (e.g., CH3COCl) + Base (e.g., Pyridine) | Phenyl Ester | Room temperature or gentle warming |

| Esterification (O-Acylation) | Acid Anhydride (e.g., (CH3CO)2O) | Phenyl Ester | Warming |

Reactions of the Secondary Alcohol Group

The secondary benzylic alcohol moiety is susceptible to oxidation and esterification, providing another avenue for derivatization.

Oxidation: Secondary alcohols can be oxidized to form ketones. rsc.org A variety of oxidizing agents can be used for this transformation. For benzylic alcohols, reagents like m-chloroperbenzoic acid (MCPBA) in the presence of a catalytic amount of HCl in DMF, or hydrogen peroxide with certain catalysts, can effectively yield the corresponding ketone with high selectivity and without over-oxidation to carboxylic acids. mdpi.comtandfonline.comrsc.org

Esterification: Similar to the phenolic hydroxyl, the secondary alcohol can be converted to an ester. This can be achieved through reaction with acyl chlorides, acid anhydrides, or directly with carboxylic acids under acidic catalysis. iiste.orgresearchgate.net Interestingly, under certain solvent-free conditions with acetyl chloride, selective esterification of a benzylic alcohol in the presence of a phenolic hydroxyl group has been observed. iiste.org

| Reaction Type | Reagent(s) | Product Type | Typical Conditions |

|---|---|---|---|

| Oxidation | MCPBA, HCl (cat.), DMF | Ketone | Room temperature |

| Oxidation | H2O2 or TBHP, Iron catalyst | Ketone | Solvent-free |

| Esterification | Acyl Chloride (e.g., CH3COCl) | Ester | Often with a base (e.g., pyridine) |

| Esterification | Carboxylic Acid (e.g., Acetic Acid), Acid Catalyst (e.g., H2SO4) | Ester | Heating |

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Reactivity

The two aromatic rings in the molecule are sites for substitution reactions, with their reactivity influenced by the existing substituents.

Electrophilic Aromatic Substitution: The phenol ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. byjus.com The hydroxyl group is a strong ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the -OH group. chemistrysteps.comlibretexts.org Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.comwikipedia.org Due to the high activation, these reactions often proceed under mild conditions, sometimes without a catalyst. byjus.comchemistrysteps.com The bulky 2-(1-hydroxy-2-phenylethyl) substituent will likely exert a steric hindrance effect, potentially favoring substitution at the para position over the other available ortho position.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the phenol ring is generally difficult unless the ring is activated by strong electron-withdrawing groups, which are absent in this molecule. libretexts.orglibretexts.org Therefore, such reactions are not typically expected under standard conditions. However, under forcing conditions (high temperature and pressure) or via mechanisms like the benzyne intermediate, nucleophilic substitution could potentially occur. chemistrysteps.comyoutube.com

| Reaction Type | Reagent(s) | Expected Major Product(s) | Notes |

|---|---|---|---|

| Nitration | Dilute HNO3 | Ortho- and Para-nitro derivatives | Reaction occurs at low temperature. |

| Halogenation | Br2 in a non-polar solvent | Ortho- and Para-bromo derivatives | No Lewis acid catalyst is typically required. byjus.com |

| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid (e.g., AlCl3) | Ortho- and Para-acyl derivatives | The acyl group is deactivating, preventing multiple substitutions. lkouniv.ac.in |

Derivatization Strategies for Enhanced Analytical Detection or Further Synthesis

Derivatization is a crucial technique to modify the properties of 2-(1-hydroxy-2-phenylethyl)phenol for improved analytical detection or to prepare it for subsequent synthetic steps. The presence of two hydroxyl groups makes it a prime candidate for derivatization.

For Gas Chromatography-Mass Spectrometry (GC-MS): To increase volatility and thermal stability for GC analysis, the active hydrogens of the hydroxyl groups are typically replaced. youtube.com

Silylation: This is a common method where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), is used to convert the -OH groups into -OSi(CH₃)₃ or -OSi(t-Bu)(CH₃)₂ groups, respectively. researchgate.netnih.govlibretexts.org

Acylation: Reaction with acylating agents like trifluoroacetic anhydride (TFAA) can also produce volatile derivatives.

For High-Performance Liquid Chromatography (HPLC): Derivatization for HPLC is often employed to introduce a chromophore or fluorophore into the molecule, enhancing its detection by UV-Vis or fluorescence detectors. tandfonline.comnih.gov

Esterification with Chromophoric/Fluorophoric Acyl Chlorides: Reagents like benzoyl chloride, dansyl chloride, or fluorescent carboxylic acids (after activation) can be used to tag the hydroxyl groups. libretexts.orgresearchgate.net

Reaction with Phthalic Anhydride: This reagent can derivatize alcohols and phenols to form phthalate hemiesters, which can be analyzed by HPLC-UV. nih.gov

These derivatization reactions not only facilitate analysis but can also serve as protection strategies for the hydroxyl groups during multi-step organic synthesis.

| Analytical Technique | Derivatization Strategy | Reagent Example | Purpose |

|---|---|---|---|

| GC-MS | Silylation | BSTFA, MTBSTFA | Increase volatility and thermal stability. youtube.comlibretexts.org |

| GC-MS | Acylation | Trifluoroacetic anhydride (TFAA) | Increase volatility. |

| HPLC-UV/Fluorescence | Esterification | Benzoyl chloride, Dansyl chloride | Introduce a chromophore or fluorophore for enhanced detection. libretexts.org |

| HPLC-UV | Hemiester formation | Phthalic anhydride | Introduce a UV-active group. nih.gov |

Advanced Analytical Methodologies for Detection and Quantification in Research Settings

Chromatographic Techniques

Chromatography is a fundamental technique for the separation of components within a mixture. For 2-(1-Hydroxy-2-phenylethyl)phenol, various chromatographic methods are employed to ensure its purity, analyze its derivatives, and resolve its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose. phenomenex.comacademicjournals.org This method relies on a non-polar stationary phase and a polar mobile phase, separating compounds based on their hydrophobicity. phenomenex.com

For the analysis of this compound and related phenolic structures, a C18 column is frequently the stationary phase of choice. nih.govscispace.com The mobile phase typically consists of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and acidified water. nih.govsielc.com The addition of a small amount of acid, like trifluoroacetic acid (TFA) or phosphoric acid, helps to ensure sharp, symmetrical peaks by suppressing the ionization of the phenolic hydroxyl groups. nih.govsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the two aromatic rings in the molecule provide strong chromophores.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 (5 µm, 250 mm x 4.6 mm) | Provides hydrophobic interactions for separation. nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.02% TFA) | Elutes compounds based on polarity. Acid ensures protonation of phenols. nih.gov |

| Flow Rate | 1.0 mL/min | Ensures optimal separation and peak shape. nih.gov |

| Detection | UV at 280 nm | Detects aromatic compounds. nih.gov |

| Column Temperature | 25°C | Maintains consistent retention times. scispace.com |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its two polar hydroxyl groups, is non-volatile and thermally labile. nih.gov Therefore, a derivatization step is essential prior to GC analysis to increase its volatility and thermal stability. nih.govmdpi.com

The most common derivatization method for phenolic compounds is silylation. nih.govphenomenex.com This process involves replacing the active hydrogen atoms in the hydroxyl groups with a non-polar trimethylsilyl (TMS) group. phenomenex.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI) are effective for this transformation. phenomenex.comutoronto.ca The resulting TMS-ether derivative is significantly more volatile and can be readily analyzed by GC. nih.gov The analysis is typically performed on a low-polarity capillary column, such as one with a DB-5 stationary phase, coupled with a Flame Ionization Detector (FID). utoronto.ca

| Step | Procedure/Condition | Purpose |

|---|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS or TMSI in pyridine | Converts polar -OH groups to volatile -OTMS ethers. phenomenex.comutoronto.ca |

| Reaction Conditions | Heating at 60-80°C for 30-45 min | Ensures complete derivatization of the analyte. nih.gov |

| GC Column | DB-5HT or similar (30 m x 0.25 mm, 0.25 µm film) | Separates the derivatized compound from other components. utoronto.ca |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. nih.gov |

| Temperature Program | Initial temp ~70°C, ramp to ~270°C | Allows for the separation of compounds with different boiling points. nih.gov |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. nih.gov |

The structure of this compound contains a chiral center at the carbon atom bonded to the hydroxyl group, the phenyl group, and the benzyl group. This means the compound can exist as a pair of enantiomers. In pharmaceutical and biological research, it is often crucial to separate and quantify these enantiomers, as they can exhibit different biological activities.

Chiral chromatography is the definitive method for this purpose. Both chiral HPLC and chiral GC can be employed.

Chiral HPLC is often the preferred method, allowing for the direct separation of enantiomers without derivatization. This is achieved using a chiral stationary phase (CSP). CSPs based on polysaccharide derivatives (e.g., cellulose or amylose) or cyclodextrins are widely used and have proven effective for a broad range of chiral compounds, including those with alcohol functional groups. mdpi.comresearchgate.net The choice of mobile phase, typically a mixture of alkanes and alcohols like hexane/isopropanol, is critical for achieving optimal enantioseparation. researchgate.net

Enantioselective GC can also be used, particularly for achieving high-resolution separations. oup.comnih.gov This technique requires the use of a capillary column coated with a chiral stationary phase, most commonly a derivatized cyclodextrin. oup.comsemanticscholar.org As with standard GC, the this compound would first need to be derivatized (e.g., silylated) to ensure its volatility.

Hyphenated Techniques for Comprehensive Analysis

For unambiguous identification and structural elucidation, chromatographic techniques are often coupled with mass spectrometry. These "hyphenated" techniques provide both separation and detailed mass information.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov Following the necessary silylation, the derivative of this compound is separated on the GC column and then ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the compound's identity.

For the di-TMS derivative of this compound, the mass spectrum would be expected to show a molecular ion (M⁺) peak. Characteristic fragments would likely arise from the cleavage of the C-C bond between the two chiral carbons and the loss of methyl groups from the TMS moieties. A prominent fragment is often the [M-15]⁺ ion, corresponding to the loss of a single methyl radical from one of the TMS groups, a classic fragmentation pattern for TMS derivatives. chemrxiv.org Analysis of the fragmentation pattern of the closely related compound 2-(1-phenylethyl)phenol can also provide insight into expected cleavages of the carbon skeleton. nist.gov

LC-MS is an indispensable tool for the analysis of polar and non-volatile compounds, making it highly suitable for this compound without the need for derivatization. researchgate.net The HPLC system separates the compound, which then enters the mass spectrometer's ion source.

Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, as it is a soft ionization method that typically keeps the molecule intact. purdue.edunih.gov Analysis can be performed in either positive or negative ion mode. In positive mode, the protonated molecule [M+H]⁺ would be observed, while in negative mode, the deprotonated molecule [M-H]⁻ would be detected.

For greater specificity and structural information, tandem mass spectrometry (LC-MS/MS) is used. researchgate.net In this technique, the parent ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. The fragmentation pattern of these product ions provides detailed structural information, confirming the identity of the compound with a high degree of confidence. This technique is particularly valuable for distinguishing the target analyte from isomers and other matrix components. researchgate.net

Capillary Electrophoresis (CE) for Complex Phenolic Mixtures

Capillary Electrophoresis (CE) is a high-efficiency separation technique that has proven to be a valuable tool for the analysis of intricate mixtures of phenolic compounds. nih.govnih.govresearchgate.net The separation in CE is based on the differential migration of charged species in an electric field within a narrow capillary tube. nih.gov For phenolic compounds, which are often weak acids, the degree of ionization and, consequently, their electrophoretic mobility, is highly dependent on the pH of the background electrolyte (BGE). nih.govresearchgate.net

In the analysis of complex phenolic mixtures that could contain this compound, Capillary Zone Electrophoresis (CZE) is a commonly employed mode. nih.govresearchgate.net Researchers have successfully separated various phenolic compounds, including those with structural similarities to this compound, such as stilbene derivatives. nih.govnih.gov The separation of these compounds can be challenging due to their similar electrophoretic mobilities. nih.gov

To optimize the separation of complex phenolic mixtures, several parameters of the CE method are carefully controlled. The composition of the background electrolyte is a critical factor. Borate buffers are frequently used for the separation of phenolic compounds. nih.gov The pH of the BGE is another crucial parameter, as it influences the charge of the phenolic analytes. For weakly acidic phenols, a higher pH is often necessary to ensure sufficient ionization for effective separation. nih.govresearchgate.net The addition of organic modifiers, such as acetonitrile, to the BGE can also enhance separation selectivity by altering the solvation of the analytes. nih.gov Furthermore, surfactants like n-tetradecyltrimethylammonium bromide (TTAB) can be included in the buffer to facilitate the separation of structurally similar compounds. nih.gov

The table below illustrates typical separation parameters that could be employed in the analysis of a complex phenolic mixture containing compounds structurally related to this compound.

| Parameter | Condition | Rationale |

|---|---|---|

| Capillary | Fused Silica, 50 µm i.d., 60 cm total length | Standard capillary for good resolution and heat dissipation. |

| Background Electrolyte (BGE) | 25 mM Borate buffer with 15% Acetonitrile | Borate buffer is effective for phenolic separations; acetonitrile improves selectivity. |

| pH | 9.5 | Ensures sufficient ionization of weakly acidic phenols for migration. |

| Voltage | 25 kV | Provides efficient separation in a reasonable timeframe. |

| Temperature | 25 °C | Maintains stable viscosity and electrophoretic mobility. |

| Detection | UV Absorbance at 210 nm | Wavelength at which many phenolic compounds exhibit strong absorbance. |

This table presents a hypothetical set of parameters for the analysis of a complex phenolic mixture by Capillary Electrophoresis, based on common practices in the field for similar compounds.

Spectrophotometric Methods (e.g., UV-Vis Spectroscopy) for Quantitative Analysis in Research

Spectrophotometric methods, particularly Ultraviolet-Visible (UV-Vis) Spectroscopy, are widely utilized for the quantitative analysis of phenolic compounds in research settings due to their simplicity, cost-effectiveness, and reliability. nih.gov This technique is based on the principle that phenolic compounds absorb light in the UV-Vis region of the electromagnetic spectrum due to the presence of the aromatic ring and its substituents. docbrown.infonih.gov The absorbance of a solution is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law.

For the quantitative analysis of a specific compound like this compound, the first step is to determine its wavelength of maximum absorbance (λmax). Phenol (B47542) itself typically shows a λmax around 270-275 nm. docbrown.infoscispace.comresearchgate.netnist.gov The presence of additional chromophores and auxochromes in the structure of this compound, such as the second phenyl group, would be expected to influence its λmax. For instance, the structurally related compound pterostilbene, a dimethylated analogue of resveratrol, has a λmax at 306 nm. wjarr.com

In a research context, a calibration curve would be constructed by preparing a series of standard solutions of purified this compound of known concentrations and measuring their absorbance at the predetermined λmax. The absorbance of an unknown sample containing the compound can then be measured, and its concentration determined by interpolation from the calibration curve.

The choice of solvent is important as it can influence the λmax of the compound. nih.gov Common solvents for UV-Vis analysis of phenolic compounds include methanol, ethanol (B145695), and aqueous buffer solutions. nih.gov The pH of the solution can also affect the absorption spectrum, particularly for phenolic compounds that can exist in ionized and non-ionized forms. scispace.comresearchgate.net

The following interactive data table provides a hypothetical example of data that would be collected to generate a calibration curve for the quantitative analysis of this compound using UV-Vis spectroscopy.

| Concentration (µg/mL) | Absorbance at λmax (e.g., 280 nm) |

|---|---|

| 1.0 | 0.112 |

| 2.5 | 0.278 |

| 5.0 | 0.554 |

| 7.5 | 0.831 |

| 10.0 | 1.105 |

This table presents hypothetical data for a UV-Vis spectroscopy calibration curve for this compound, illustrating the linear relationship between concentration and absorbance. The λmax of 280 nm is an estimation based on the general absorbance of phenolic compounds.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-(1-Hydroxy-2-phenylethyl)phenol will likely be driven by the principles of green and sustainable chemistry. Traditional methods for creating such phenolic structures often rely on harsh conditions and petroleum-based starting materials. Emerging research, however, points toward more environmentally benign and efficient strategies.

Key future directions include:

Bio-based Feedstocks: A significant shift is expected towards using renewable resources. Lignin (B12514952), a complex polymer abundant in plant biomass, is a promising source of phenolic compounds. Advanced biorefinery processes, such as catalytic funneling and diol-assisted fractionation, can break down lignin into valuable aromatic platform chemicals that could serve as precursors for synthesizing this compound. google.com

Catalytic C-H Functionalization: Modern synthetic methods are moving away from pre-functionalized starting materials towards the direct alkylation of simple phenols. rsc.org Future routes may involve the catalytic ortho-alkylation of phenol (B47542) using styrenyl precursors. rsc.org Catalysts based on earth-abundant metals like iron or copper, and even metal-free acid/base catalysis, are being developed to improve selectivity and reduce waste. rsc.org

Flow Chemistry: The integration of synthetic steps into continuous flow systems offers enhanced safety, efficiency, and scalability. A future synthesis could involve a multi-step flow process, potentially combining catalytic steps to build the target molecule from simple, renewable inputs.

| Synthetic Strategy | Description | Potential Advantages for Synthesis |

| Lignin-First Biorefining | Depolymerization of lignin to produce phenolic platform chemicals. google.com | Utilizes renewable biomass, reduces reliance on fossil fuels. |

| Direct C-H Alkylation | Catalytic addition of an alkyl group directly to the phenol ring. rsc.org | High atom economy, reduces the number of synthetic steps. |

| Tandem Catalysis | Combining multiple catalytic transformations (e.g., dearomatization/aldol condensation/rearomatization) in one pot. acs.org | Increases efficiency, minimizes purification steps. |

| Flow Chemistry Synthesis | Performing reactions in a continuous-flow reactor instead of a batch process. acs.org | Improved process control, enhanced safety, and easier scalability. |

Exploration of New Catalytic Applications for the Compound

The structure of this compound, featuring hydroxyl groups and a chiral center, makes it an attractive candidate for development into novel ligands for asymmetric catalysis.

Future research will likely focus on:

Ligand Development: The phenolic hydroxyl and benzylic alcohol groups can be chemically modified to create bidentate or tridentate ligands capable of coordinating with a variety of metal centers. These new ligands could be screened for efficacy in a range of catalytic reactions, such as hydrogenations, cross-couplings, and oxidations.

Organocatalysis: The compound itself or its derivatives could function as organocatalysts. For instance, chiral diols and phenolic compounds are known to catalyze certain enantioselective reactions.

Biomimetic Catalysis: Phenolic compounds are involved in numerous biological processes, often acting as cofactors or mediators in enzymatic reactions. nih.gov Research could explore the use of this compound in systems that mimic natural catalytic cycles, such as in the oxidative coupling of other phenols to create complex natural products. nih.gov

Advanced Computational Modeling for Structure-Property Relationships

As with many areas of chemical research, computational modeling is set to play a pivotal role in accelerating the study of this compound. In silico methods can predict molecular properties and guide experimental work, saving significant time and resources.

Emerging areas of focus include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's optimal geometry, electronic structure, and spectroscopic properties (e.g., NMR, IR spectra). This can aid in its characterization and in understanding its reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the compound in different environments, such as in various solvents or interacting with biological macromolecules like enzymes or receptors. This is crucial for understanding its environmental fate or predicting its biological activity.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its derivatives with specific properties, such as catalytic activity or antioxidant potential. koreascience.kr

Bio-inspired Synthesis and Biocatalysis for Complex Phenolic Architectures

Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired and biocatalytic approaches offer highly selective and sustainable methods for chemical production. nih.gov

Future research avenues include:

Enzymatic Synthesis: Utilizing enzymes as catalysts for key synthetic steps. For example, oxidoreductases like laccases or tyrosinases can catalyze the hydroxylation of phenols, while lyases can be used for C-C bond formation. mdpi.comrsc.org This could enable the enantioselective synthesis of the chiral center in this compound.

Whole-Cell Biotransformation: Engineering microorganisms (like E. coli or yeast) to produce the target compound from simple feedstocks like glucose. This involves introducing the necessary biosynthetic pathway genes into the host organism.

Tandem Chemo-enzymatic Synthesis: Combining the best of both worlds—using traditional chemical synthesis for robust, scalable steps and enzymes for challenging, selective transformations. nih.gov For instance, a chemical synthesis could produce a precursor that is then stereoselectively hydroxylated by an enzyme. nih.gov

Synthesis of Complex Architectures: The compound can serve as a building block for creating more complex, nature-inspired structures. For example, the oxidative dearomatization of phenols is a powerful method for rapidly building molecular complexity, and biocatalysts are being developed to control this process with high selectivity. nih.gov Similarly, strategies used in the bioinspired synthesis of natural products like α-tocopherol, which involve constructing key scaffolds like the chroman ring, could be adapted. acs.org

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by automating data analysis, predicting outcomes, and generating novel hypotheses. nih.gov

For this compound, AI and ML can be applied to:

Retrosynthesis Planning: AI tools can analyze vast reaction databases to propose novel and efficient synthetic routes. chemcopilot.comarxiv.orgcomputabio.commedium.com By inputting the structure of this compound, these algorithms can suggest disconnections and identify commercially available starting materials, accelerating the design of new syntheses. acs.org

Property Prediction: ML models can be trained on large datasets of known compounds to predict various properties of new molecules. koreascience.krnih.gov This could be used to estimate the antioxidant capacity, solubility, or potential catalytic activity of this compound before it is even synthesized.

Reaction Optimization: AI can be integrated with automated laboratory systems to rapidly screen reaction conditions (e.g., catalyst, solvent, temperature) and find the optimal parameters for maximizing yield and minimizing waste.

| AI/ML Application | Description | Potential Impact on Research |

| Retrosynthesis | Algorithms propose synthetic pathways by working backward from the target molecule. arxiv.org | Accelerates the discovery of novel, efficient, and sustainable synthetic routes. chemcopilot.com |

| Property Prediction | Models trained on existing data predict physical, chemical, or biological properties. nih.gov | Enables rapid virtual screening of compounds for desired characteristics. |

| Reaction Optimization | AI-driven platforms systematically explore reaction variables to find optimal conditions. | Reduces experimental workload, improves reaction yields and sustainability. |